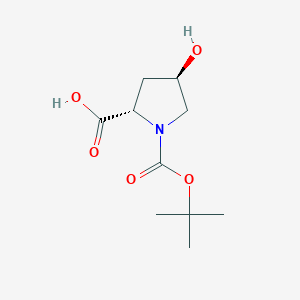

Boc-Hyp-OH

Description

The exact mass of the compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Hyp-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Hyp-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-69-7 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Hyp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp-OH, is a valuable synthetic building block widely utilized in peptide synthesis and medicinal chemistry. Its rigid pyrrolidine ring and the presence of a hydroxyl group make it a unique proline analogue for introducing conformational constraints and functionalization points in peptides and other complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and key applications of Boc-Hyp-OH.

Chemical and Physical Properties

Boc-Hyp-OH is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 123-127 °C | [1] |

| Boiling Point (Predicted) | 390.9 ± 42.0 °C | [1] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Very faint turbidity in water. | [1] |

| Optical Rotation [α]20/D | -53.5 ± 2° (c = 1% in DMF) | [2] |

| pKa (Predicted) | 3.80 ± 0.40 | [1] |

| CAS Number | 13726-69-7 | [1] |

Experimental Protocols

Synthesis of Boc-Hyp-OH

A common and efficient method for the synthesis of Boc-Hyp-OH involves the reaction of L-Hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-Hydroxyproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) or Citric Acid

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-hydroxyproline in water.

-

While stirring, slowly add di-tert-butyl dicarbonate to the solution.

-

Maintain the pH of the reaction mixture above 7 by the dropwise addition of an aqueous sodium hydroxide solution.

-

Gently heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to 0-5 °C.

-

Acidify the solution to a pH of 2.0-2.5 with a suitable acid (e.g., HCl or citric acid). The product will precipitate out of the solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield Boc-Hyp-OH, typically as a pale yellow oil or a solid that can be further purified.

Purification of Boc-Hyp-OH

The crude Boc-Hyp-OH obtained from synthesis can be purified by crystallization.

Materials:

-

Crude Boc-Hyp-OH (as an oil or solid)

-

Seed crystals of Boc-Hyp-OH (if available)

-

A non-polar or weakly polar solvent (e.g., hexane, diethyl ether)

Procedure:

-

If the crude product is an oil, add a few seed crystals of Boc-Hyp-OH to induce crystallization.

-

Allow the oil to stand at room temperature until it solidifies.

-

Add a sufficient amount of a weak polar solvent, such as hexane or diethyl ether, to the solidified product to form a slurry.

-

Stir the slurry at room temperature for a period of time to wash away impurities.

-

Filter the solid product.

-

Wash the filtered solid with a small amount of the cold weak polar solvent.

-

Dry the purified Boc-Hyp-OH under reduced pressure.

Characterization of Boc-Hyp-OH

Standard spectroscopic methods are used to confirm the identity and purity of the synthesized Boc-Hyp-OH.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Typical Conditions): The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

-

¹³C NMR (Typical Conditions): The spectrum is recorded on the same sample solution as the ¹H NMR, typically at a frequency of 75 or 100 MHz.

3.3.2 Infrared (IR) Spectroscopy

-

Typical Conditions: An IR spectrum can be obtained using a KBr pellet of the solid sample or as a thin film. The spectrum will show characteristic absorption bands for the O-H, C-H, C=O (from both the carbamate and carboxylic acid), and C-N bonds.

3.3.3 Mass Spectrometry (MS)

-

Typical Conditions: Electrospray ionization (ESI) is a common method for the mass analysis of Boc-Hyp-OH. The spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.

Applications of Boc-Hyp-OH

Boc-Hyp-OH is a versatile building block in several areas of drug discovery and development, primarily due to the Boc protecting group, which is stable under many reaction conditions but easily removable with acid.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Hyp-OH is frequently incorporated into peptide sequences using the Boc/Bzl solid-phase peptide synthesis strategy.[3]

Protocol for Incorporating Boc-Hyp-OH in Boc-SPPS:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) that has the first amino acid attached.

-

Boc Deprotection: Swell the resin in Dichloromethane (DCM). Treat the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin with DCM and a neutralization buffer.

-

Coupling of Boc-Hyp-OH:

-

Activate the carboxylic acid of Boc-Hyp-OH (typically 2-4 equivalents) using a coupling reagent such as HBTU or HATU in the presence of a base like Diisopropylethylamine (DIEA) in a solvent like N,N-Dimethylformamide (DMF).

-

Add the activated Boc-Hyp-OH solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

PROTAC Linker Synthesis

Boc-Hyp-OH can be used as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The pyrrolidine scaffold provides structural definition to the linker, which can be crucial for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

General Workflow for PROTAC Synthesis using Boc-Hyp-OH:

-

Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is typically functionalized with a reactive group (e.g., an amine or a carboxylic acid).

-

Boc-Hyp-OH Coupling: The carboxylic acid of Boc-Hyp-OH is activated and coupled to the functionalized ligand.

-

Boc Deprotection: The Boc group on the Boc-Hyp-OH moiety is removed using acidic conditions (e.g., TFA in DCM).

-

Second Ligand Coupling: The newly exposed amine on the linker is then coupled to the second ligand, completing the PROTAC molecule.

-

Purification: The final PROTAC is purified, typically by preparative HPLC.

Antibody-Drug Conjugate (ADC) Linker Synthesis

Boc-Hyp-OH can serve as a component of the linker in Antibody-Drug Conjugates (ADCs).[4] The linker in an ADC connects a potent cytotoxic drug to a monoclonal antibody, and its chemical nature is critical for the stability and efficacy of the conjugate.

General Workflow for ADC Synthesis incorporating a Boc-Hyp-OH Linker:

-

Linker-Payload Synthesis: A linker containing Boc-Hyp-OH is first synthesized and then conjugated to the cytotoxic payload. The synthesis often involves multiple steps to create a linker with the desired properties (e.g., cleavable or non-cleavable).

-

Boc Deprotection: The Boc group is removed from the linker-payload conjugate to expose a reactive functional group.

-

Antibody Modification: The monoclonal antibody is chemically modified to introduce a reactive handle for conjugation (e.g., reduction of disulfide bonds to generate free thiols).

-

Conjugation: The deprotected linker-payload is reacted with the modified antibody to form the ADC.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other impurities. The purified ADC is then characterized to determine properties such as the drug-to-antibody ratio (DAR).

Conclusion

Boc-Hyp-OH is a cornerstone building block in modern medicinal chemistry and drug development. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and incorporation into larger molecules, make it an invaluable tool for researchers. The ability to introduce conformational rigidity and a site for further functionalization through its hydroxyl group ensures that Boc-Hyp-OH will continue to be a key component in the design and synthesis of innovative peptides, PROTACs, ADCs, and other therapeutic agents. This guide provides the essential technical information for the effective utilization of Boc-Hyp-OH in a research and development setting.

References

A Technical Guide to Boc-Hyp-OH: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH), a critical building block in peptide synthesis and a valuable component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in solid-phase peptide synthesis, and explores the biological signaling pathways influenced by its derivative, prolyl-hydroxyproline.

Core Properties of Boc-Hyp-OH

Boc-Hyp-OH is a derivative of the non-essential amino acid L-hydroxyproline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its use in the stepwise synthesis of peptides.

| Property | Value |

| CAS Number | 13726-69-7 |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol [1] |

| Appearance | White to off-white powder |

| Melting Point | 123-127 °C |

| Optical Activity | [α]20/D -53.5±2°, c = 1% in DMF |

Synthesis of Boc-Hyp-OH: An Experimental Protocol

The synthesis of Boc-Hyp-OH is achieved through the protection of the amino group of L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-hydroxyproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure: [2]

-

Dissolve L-hydroxyproline in water.

-

While stirring, slowly add di-tert-butyl dicarbonate to the solution.

-

Maintain the pH of the reaction mixture above 7 by the dropwise addition of an aqueous sodium hydroxide solution.

-

Heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete.

-

Cool the solution to 0-5 °C.

-

Adjust the pH to 2.0-2.5 with hydrochloric acid to precipitate the product.

-

Isolate the target product, Boc-L-hydroxyproline, by filtration.

This synthetic method avoids the use of organic solvents, making it a more environmentally friendly process.

Synthesis of Boc-Hyp-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Hyp-OH is a key reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

General SPPS Cycle using Boc-Protected Amino Acids:

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid (such as Boc-Hyp-OH) is activated with a coupling reagent (e.g., HBTU) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts before initiating the next cycle.

Boc-SPPS Experimental Workflow.

Role in PROTAC and ADC Development

Boc-Hyp-OH serves as a valuable linker component in the synthesis of PROTACs and ADCs. Its rigid pyrrolidine ring can influence the spatial orientation of the connected molecules, which is a critical factor for the efficacy of these targeted therapeutics.

General Workflow for PROTAC Synthesis using a Boc-Hyp-OH derived linker:

-

Linker Synthesis: A linker containing a Boc-Hyp-OH moiety is synthesized, often with reactive groups at either end for conjugation.

-

Warhead Conjugation: The linker is coupled to the "warhead," the ligand that binds to the target protein.

-

Boc Deprotection: The Boc group on the linker is removed.

-

E3 Ligase Ligand Conjugation: The deprotected linker-warhead conjugate is then coupled to the E3 ligase ligand.

-

Purification: The final PROTAC molecule is purified, typically by chromatography.

Logical Workflow for PROTAC Synthesis.

Biological Signaling Pathways of Prolyl-Hydroxyproline

While Boc-Hyp-OH is a synthetic precursor, peptides containing hydroxyproline, such as the dipeptide prolyl-hydroxyproline (Pro-Hyp), have demonstrated significant biological activity. Pro-Hyp is a degradation product of collagen and has been shown to influence cellular processes, particularly in osteoblasts.

Pro-Hyp Signaling in Osteoblast Differentiation:

Pro-Hyp has been found to promote osteoblast differentiation by modulating the activity of key transcription factors, including Runx2 and Foxg1.[3][4]

-

Cellular Uptake: Pro-Hyp is transported into osteoblastic cells.

-

Foxg1 Interaction: Pro-Hyp directly binds to the transcription factor Foxg1, causing a conformational change.[4]

-

Modulation of Protein-Protein Interactions: In the absence of Pro-Hyp, Foxg1 interacts with Runx2. The binding of Pro-Hyp to Foxg1 disrupts the Foxg1-Runx2 interaction.[4]

-

Promoter Activation: The Pro-Hyp-bound Foxg1, along with Foxo1, then binds to the Pro-Hyp response element in the Runx2 P1 promoter, leading to the activation of Runx2 expression.[3][4]

-

Osteoblast Differentiation: Increased Runx2 activity drives the expression of osteoblast-specific genes, promoting differentiation and bone formation.

Pro-Hyp Signaling in Osteoblasts.

References

- 1. medkoo.com [medkoo.com]

- 2. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 3. Stimulation of the Runx2 P1 promoter by collagen-derived dipeptide prolyl-hydroxyproline bound to Foxg1 and Foxo1 in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of the Runx2 P1 promoter by collagen-derived dipeptide prolyl-hydroxyproline bound to Foxg1 and Foxo1 in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-L-hydroxyproline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Structure, Function, and Application of a Key Chiral Building Block

Abstract

N-tert-butoxycarbonyl-L-hydroxyproline (Boc-L-hydroxyproline) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, medicinal chemistry, and materials science. Its unique structural features, including the pyrrolidine ring, a hydroxyl group, and the Boc protecting group, impart conformational rigidity and functional versatility, making it an invaluable building block for the synthesis of complex peptides, peptidomimetics, and other chiral molecules. This technical guide provides a comprehensive overview of the structure, function, properties, and applications of Boc-L-hydroxyproline, with a focus on its role in drug development and biomedical research. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Introduction

L-Hydroxyproline is a non-essential amino acid that is a major component of collagen, where it plays a critical role in the stability of the collagen triple helix.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the nitrogen atom of L-hydroxyproline enhances its solubility in organic solvents and prevents unwanted side reactions during chemical synthesis, making it an ideal reagent for solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[3][4] Boc-L-hydroxyproline serves as a versatile chiral precursor for the synthesis of a wide array of biologically active molecules, including immunosuppressants, antiviral agents, and anticancer drugs.[5][6] This guide will delve into the core aspects of Boc-L-hydroxyproline, providing researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Structure and Properties

Boc-L-hydroxyproline is a white to off-white crystalline powder.[7][8] The presence of the rigid pyrrolidine ring and the chiral centers at C2 and C4 are key to its utility in asymmetric synthesis. The Boc protecting group is readily cleaved under acidic conditions, allowing for the selective deprotection of the amino group during peptide synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of trans-N-Boc-L-hydroxyproline is provided in Table 1. The cis and trans isomers refer to the relative stereochemistry of the hydroxyl group at the C4 position with respect to the carboxyl group at the C2 position. The trans-isomer is the most common and commercially available form.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₅ | [7][9] |

| Molecular Weight | 231.25 g/mol | [7][10] |

| Melting Point | 123-127 °C | [7][8][10] |

| Appearance | White to off-white powder | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Optical Rotation ([α]20/D) | -53.5 ± 2° (c = 1% in DMF) | [10] |

| CAS Number | 13726-69-7 (trans-isomer) | [7][9][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Boc-L-hydroxyproline. Representative NMR data are available.[12][13]

Synthesis of Boc-L-hydroxyproline

The most common method for the synthesis of Boc-L-hydroxyproline involves the reaction of L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][14] This reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent.

Experimental Protocol: Synthesis of Boc-L-hydroxyproline

The following protocol is a representative example of the synthesis of Boc-L-hydroxyproline.[5]

Materials:

-

L-hydroxyproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-hydroxyproline in water.

-

While stirring, slowly add di-tert-butyl dicarbonate to the solution.

-

Maintain the pH of the reaction mixture above 7 by the dropwise addition of an aqueous sodium hydroxide solution.

-

Heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Cool the reaction mixture to 0-5 °C.

-

Adjust the pH to 2.0-2.5 with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

This synthetic process avoids the use of organic solvents, making it an environmentally friendly method.[5] The purity of the resulting Boc-L-hydroxyproline can be greater than 99.9%.[5]

Role in Peptide Synthesis and Drug Development

Boc-L-hydroxyproline is a cornerstone in the synthesis of peptides and peptidomimetics due to its ability to introduce conformational constraints and functional groups.[3][15]

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, Boc-L-hydroxyproline is coupled to a growing peptide chain on a solid support. The Boc group is then removed with an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.[4]

Chiral Building Block in Drug Discovery

The stereochemistry of Boc-L-hydroxyproline makes it a valuable chiral building block for the synthesis of complex molecules with defined three-dimensional structures.[3] It is a precursor for various pharmaceuticals, including carbapenem antibiotics like doripenem and immunosuppressants.[5] Furthermore, it is utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7]

Biological Significance and Signaling

While Boc-L-hydroxyproline itself is a synthetic molecule, the biological roles of its parent compound, L-hydroxyproline, are significant and provide context for its application in designing bioactive molecules.

Collagen Stability

Hydroxyproline is essential for the structural integrity of collagen.[1] The hydroxyl group of hydroxyproline residues participates in hydrogen bonding, which stabilizes the collagen triple helix.[1][2] This stability is crucial for the proper function of connective tissues.

Cell Signaling

Recent research has indicated that trans-4-hydroxy-L-proline can influence cell signaling pathways.[16] It has been shown to be involved in the regulation of protein kinases and other factors that modulate cell metabolism, growth, and survival.[16] While direct signaling pathways for Boc-L-hydroxyproline are not established, its incorporation into peptides can be used to probe or modulate biological processes that are influenced by proline-rich or collagen-like domains.

References

- 1. drinkharlo.com [drinkharlo.com]

- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. BOC-L-Hydroxyproline - CD Formulation [formulationbio.com]

- 8. Best Boc-L-Hydroxyproline Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 9. minascent.com [minascent.com]

- 10. Boc-Hyp-OH ≥98.0% (TLC) | 13726-69-7 [sigmaaldrich.com]

- 11. Boc-Hydroxyproline | PMC Isochem [pmcisochem.fr]

- 12. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]

- 13. BOC-L-Proline(15761-39-4) 1H NMR [m.chemicalbook.com]

- 14. CN106543062A - A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines - Google Patents [patents.google.com]

- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Boc-Hyp-OH in Advancing Collagen Mimetic Peptide Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Collagen, the most abundant protein in mammals, provides structural integrity to tissues and plays a crucial role in cellular processes. The study of its triple helical structure and function is paramount in fields ranging from materials science to medicine. Collagen mimetic peptides (CMPs), short synthetic peptides that mimic the structure of natural collagen, have emerged as invaluable tools in this endeavor. At the heart of many of these studies is N-Boc-(4R)-hydroxy-L-proline (Boc-Hyp-OH), a protected amino acid derivative that is fundamental to the synthesis and stability of CMPs. This technical guide delves into the core role of Boc-Hyp-OH in CMP research, providing an in-depth overview of its application, detailed experimental protocols, and the resulting structural and functional insights.

The Significance of Hydroxyproline in Collagen Stability

The stability of the collagen triple helix is significantly influenced by the presence of hydroxyproline (Hyp) residues, particularly (2S,4R)-4-hydroxyproline. The incorporation of Hyp into the Yaa position of the repeating Gly-Xaa-Yaa sequence markedly enhances the conformational stability of the triple helix.[1][2] This stabilization is attributed to stereoelectronic effects that preorganize the pyrrolidine ring of Hyp into a Cγ-exo pucker, a conformation favorable for triple helix formation.[3] The use of Boc-Hyp-OH in solid-phase peptide synthesis (SPPS) allows for the precise placement of these critical residues within a CMP sequence.

Quantitative Analysis of CMP Stability

The introduction of Hyp via Boc-Hyp-OH has a quantifiable impact on the thermal stability of CMPs, typically measured by the melting temperature (Tm) at which the triple helix denatures. The following tables summarize key quantitative data from various studies.

| Peptide Sequence | Length (repeats) | Melting Temperature (Tm) in °C | Reference(s) |

| (Pro-Hyp-Gly)n | 6 | 10 | [4] |

| (Pro-Hyp-Gly)n | 7 | 37 | [2] |

| (Pro-Hyp-Gly)n | 8 | 43 | [2] |

| (Pro-Hyp-Gly)n | 10 | 68-69 | [2][4] |

| (Pro-Pro-Gly)10 | 10 | 27 | [4] |

| (Pro-Flp-Gly)10 | 10 | >90 | [5] |

| Table 1: Effect of Peptide Length and Composition on Thermal Stability. This table illustrates the direct correlation between the number of (Pro-Hyp-Gly) repeats and the melting temperature of the resulting CMP. It also highlights the superior stability imparted by Hyp compared to Proline (Pro) and the hyper-stabilizing effect of 4-fluoroproline (Flp). |

| Host-Guest Peptide Sequence | Position of Guest Residue | Melting Temperature (Tm) in °C | Reference(s) |

| (Pro-4-Hyp-Gly)3-Pro-Pro -Gly-(Pro-4-Hyp-Gly)3 | Xaa and Yaa | 40.8 | [6] |

| (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp -Gly-(Pro-4-Hyp-Gly)3 | Xaa | 38.5 | [6][7] |

| (Pro-4-Hyp-Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)3 | Yaa | 23.5 | [6][7] |

| Table 2: Impact of Hydroxyproline Isomers on Triple Helix Stability. This table demonstrates the distinct effects of hydroxyproline regioisomers on CMP stability. While 4-Hyp is stabilizing, 3-Hyp is destabilizing, particularly when placed in the non-natural Yaa position.[6][7] |

Experimental Protocols

The successful integration of Boc-Hyp-OH into CMPs and their subsequent analysis relies on well-defined experimental protocols. The following sections provide detailed methodologies for key experimental procedures.

Boc Solid-Phase Peptide Synthesis (SPPS) of a (Pro-Hyp-Gly)n CMP

This protocol outlines the manual synthesis of a CMP using Boc chemistry.

Materials:

-

Resin: Merrifield or PAM resin pre-loaded with Gly.

-

Amino Acids: Boc-Pro-OH, Boc-Hyp-OH, Boc-Gly-OH.

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF or DCM.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling agent.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole.

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Deprotection:

-

Wash the resin with DCM.

-

Add the 50% TFA/DCM solution and agitate for 1-2 minutes. Drain.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[8]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).

-

-

Neutralization:

-

Add the neutralization solution to the resin and agitate for 1-2 minutes. Repeat this step two more times.[8]

-

Wash the resin with DMF (3-5 times).

-

-

Amino Acid Coupling (for Hyp):

-

In a separate vial, dissolve Boc-Hyp-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-5 for the subsequent amino acids (Pro and Gly) according to the desired sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger (e.g., anisole).

-

Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Purification:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 4. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-Protected Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis and a vital tool in the development of peptide-based therapeutics and other complex organic molecules.[1] Its acid-labile nature provides a robust and versatile strategy for the temporary protection of amino groups, preventing unwanted side reactions during peptide bond formation.[2][3] This technical guide offers a comprehensive overview of the core principles, experimental protocols, and applications of Boc-protected amino acids in research and drug development.

Core Principles of Boc Protection

The Boc group is introduced to the alpha-amino group of an amino acid, rendering it non-nucleophilic and thus preventing it from participating in peptide bond formation until its removal is desired.[4] This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).[4] In the context of SPPS, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach where the Nα-amino group is temporarily protected by the Boc group, and more permanent, benzyl-based protecting groups are used for the reactive side chains of the amino acids.

The key to the Boc strategy lies in the differential acid lability of the protecting groups. The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[5][6] This "graduated acid lability" allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without disturbing the side-chain protection.[7]

Synthesis of Boc-Protected Amino Acids

The most common method for the synthesis of Boc-protected amino acids is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[8][9] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[2]

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks a carbonyl group of the Boc anhydride. The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is then protonated.[10]

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using Boc anhydride.[2][11]

-

Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Addition of Boc Anhydride: At room temperature, add Boc anhydride (1.1 equivalents) to the solution with stirring.

-

Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.

-

Extract the product into ethyl acetate.

-

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.

-

Purification: The crude product can be purified by recrystallization.

Table 1: Representative Yields for Boc Protection of Various Amino Acids

| Amino Acid | Base | Solvent System | Reaction Time (hours) | Yield (%) |

| L-Alanine | Triethylamine | Acetone/Water | 4 | 93[11] |

| L-Glutamic Acid | Triethylamine | Acetone/Water | 4 | 90[11] |

| L-Aspartic Acid | Trimethylamine | Acetone/Water | 0.5 | 60[11] |

Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process involving three main steps for each amino acid addition: deprotection, neutralization, and coupling.[7] This cycle is repeated until the desired peptide sequence is assembled on a solid support (resin).

3.1. Deprotection

The temporary Boc group is removed from the N-terminus of the growing peptide chain using a moderately strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6]

Mechanism of Boc Deprotection: The deprotection is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[5] This cation is a reactive electrophile that can be scavenged by nucleophilic amino acid side chains, such as those of tryptophan, cysteine, and methionine, leading to undesired side products.[5] The inclusion of scavengers, such as dithiothreitol (DTE), in the deprotection solution mitigates these side reactions.[5]

Experimental Protocol: Boc Deprotection

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% TFA solution in DCM for 5 minutes.

-

Filter and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.

-

Wash the peptide-resin with DCM and then isopropanol.

3.2. Neutralization

The deprotection step leaves the terminal amino group as a trifluoroacetate salt, which is not nucleophilic.[7] Therefore, it must be neutralized to the free amine to enable the subsequent coupling reaction.[7] This is typically achieved using a hindered organic base like diisopropylethylamine (DIEA).[7]

Experimental Protocols: Neutralization

-

Standard Neutralization:

-

After deprotection and washing, treat the peptide-resin with a 10% solution of DIEA in DCM for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DCM to remove excess base and salts.[7]

-

-

In Situ Neutralization: This more efficient method combines the neutralization and coupling steps.[4][12]

3.3. Coupling

The peptide bond is formed between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid. This reaction is mediated by a coupling reagent.

Table 2: Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Description | Typical Coupling Yield (%) | Racemization Risk |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. An aminium-based reagent that is highly efficient. | 90 - 98 | Low[3] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Similar to HBTU but often more effective for sterically hindered couplings. | 95 - 99 | Low[3] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole. A classical and cost-effective carbodiimide-based method. | Variable, can be lower for difficult couplings | Moderate |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. A phosphonium salt-based reagent. | Can be lower for peptides containing Asn[13] | Low |

Experimental Protocol: HBTU-Mediated Coupling

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using the ninhydrin (Kaiser) test.

-

Wash the resin with DMF and DCM.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of the permanent, benzyl-based side-chain protecting groups.[14] This is typically accomplished using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[14][15] This is a hazardous procedure that requires specialized equipment and careful handling.[14][15]

Experimental Protocol: Standard HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[14]

-

Place the dried peptide-resin in an HF-resistant reaction vessel.

-

Add a scavenger, such as anisole (typically 10% v/v), to trap carbocations generated during deprotection.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Table 3: Typical Conditions for Standard HF Cleavage

| Parameter | Condition |

| Reagent | Anhydrous Hydrogen Fluoride (HF) |

| Scavenger | Anisole (5-10% v/v) |

| Temperature | 0°C |

| Reaction Time | 1-2 hours |

Applications in Drug Development

Boc-protected amino acids are instrumental in the synthesis of peptide-based drugs.[1] The robustness of the Boc-SPPS methodology makes it particularly suitable for the synthesis of long or hydrophobic peptides, which can be challenging using other methods.[16] Furthermore, Boc-protected amino acids are crucial building blocks in the synthesis of peptidomimetics and other small molecule drugs where precise control of stereochemistry and functional group manipulation is required.[1] Their use extends to the development of prodrugs, where amino acids can be conjugated to a drug molecule to improve its pharmacokinetic properties.[17]

Conclusion

The Boc protecting group remains a powerful and relevant tool in modern chemical research and drug development. Its well-established chemistry, coupled with robust and optimized protocols, provides a reliable method for the synthesis of complex peptides and other organic molecules. While Fmoc chemistry has gained popularity for its milder deprotection conditions, Boc-SPPS offers distinct advantages for specific applications and continues to be an indispensable technique in the chemist's arsenal. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to leverage the full potential of Boc-protected amino acids in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 14. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Boc-Hyp-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid , commonly known as Boc-Hyp-OH, has emerged as a critical building block in medicinal chemistry. Its unique structural features, combining a protected amino acid with a hydroxyl group on a constrained pyrrolidine ring, offer significant advantages in the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of the applications of Boc-Hyp-OH, focusing on its role in the development of peptide-based therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of Boc-Hyp-OH

A thorough understanding of the physicochemical properties of Boc-Hyp-OH is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 13726-69-7 | [1] |

| Molecular Formula | C10H17NO5 | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Melting Point | 123-127 °C | [2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Optical Activity | [α]20/D −53.5±2°, c = 1% in DMF | [2] |

Core Applications in Drug Discovery and Development

Boc-Hyp-OH's utility spans several key areas of medicinal chemistry, primarily leveraging its properties as a constrained amino acid and a versatile linker precursor.

Peptide Synthesis and Collagen Mimetic Peptides

Boc-Hyp-OH is a valuable monomer for solid-phase peptide synthesis (SPPS), particularly in the creation of collagen mimetic peptides (CMPs).[2] Hydroxyproline is a key component of collagen, contributing to the stability of its triple-helical structure. The incorporation of Boc-Hyp-OH allows for the precise synthesis of peptides that mimic collagen's structure and function.

Linker Technology in ADCs and PROTACs

The structural rigidity and synthetic tractability of Boc-Hyp-OH make it an attractive component for linkers in both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4] In these applications, it often serves as a non-cleavable linker, providing a stable connection between the targeting moiety and the payload or E3 ligase ligand.

Antibody-Drug Conjugates (ADCs): In ADCs, a stable linker is crucial to prevent premature release of the cytotoxic payload in circulation, thereby minimizing off-target toxicity. The pyrrolidine ring of Boc-Hyp-OH provides a robust scaffold for constructing such linkers.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The defined stereochemistry and conformational rigidity of Boc-Hyp-OH can be exploited to optimize the linker's length and geometry, which are key determinants of PROTAC efficacy.

Intermediate in Pharmaceutical Synthesis

Boc-Hyp-OH also serves as a crucial intermediate in the synthesis of marketed drugs. A notable example is its use in the preparation of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1]

Experimental Protocols

Detailed experimental procedures are fundamental for the successful application of Boc-Hyp-OH. Below are representative protocols for its use in peptide synthesis and as a linker in PROTACs.

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) incorporating Boc-Hyp-OH

This protocol is a general guide and can be adapted for the synthesis of specific peptide sequences. It is based on established Boc-SPPS methodologies.[3][5][6]

1. Resin Preparation:

-

Select a suitable resin for Boc-SPPS, such as Merrifield resin.

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

2. First Amino Acid Attachment (if applicable):

-

If Boc-Hyp-OH is the C-terminal residue, it needs to be attached to the resin. This is typically done by converting Boc-Hyp-OH to its cesium salt and reacting it with the resin.

3. Deprotection of the Boc Group:

-

Treat the resin-bound amino acid or peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM to remove excess TFA.

4. Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

-

Wash the resin with DCM.

5. Coupling of the Next Amino Acid (e.g., Boc-Hyp-OH):

-

Activate the carboxylic acid of the incoming Boc-protected amino acid (e.g., Boc-Hyp-OH) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF or a DCM/DMF mixture.

-

Add the activated amino acid to the resin and allow the reaction to proceed for 2-4 hours.

-

Monitor the coupling reaction using a qualitative method like the Kaiser test.

6. Repeat Deprotection, Neutralization, and Coupling Cycles:

-

Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage from the Resin:

-

Once the desired peptide sequence is assembled, cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF). Scavengers like anisole are typically added to protect sensitive residues.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Experimental Workflow

General Synthesis of a PROTAC using a Boc-Hyp-OH based Linker

This protocol outlines a general strategy for synthesizing a PROTAC where Boc-Hyp-OH is part of the linker.[7][8][9]

1. Synthesis of the Linker-E3 Ligase Ligand Conjugate:

-

Activate the carboxylic acid of Boc-Hyp-OH using a suitable coupling reagent (e.g., HATU, HOBt).

-

React the activated Boc-Hyp-OH with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).

-

Purify the resulting Boc-protected conjugate.

2. Deprotection of the Boc Group:

-

Remove the Boc protecting group from the conjugate using TFA in DCM.

-

Isolate the deprotected amine salt.

3. Coupling to the Target Protein Ligand:

-

Activate the carboxylic acid of the target protein ligand (warhead).

-

React the activated warhead with the deprotected linker-E3 ligase ligand conjugate from step 2.

-

Purify the final PROTAC molecule using chromatography (e.g., HPLC).

General PROTAC Synthesis Workflow

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to PROTACs synthesized using a Boc-Hyp-OH containing linker. In this example, the PROTAC facilitates the ubiquitination and subsequent degradation of a target protein by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase.[8][10][11]

PROTAC Mechanism of Action

Conclusion

Boc-Hyp-OH is a versatile and valuable reagent in medicinal chemistry. Its application as a constrained amino acid in peptide synthesis allows for the creation of stable, structured peptides, including collagen mimetics. Furthermore, its utility as a linker component in ADCs and PROTACs is expanding the toolbox for targeted therapeutics. The detailed protocols and conceptual workflows provided in this guide serve as a foundation for researchers to harness the full potential of Boc-Hyp-OH in their drug discovery and development endeavors. As the fields of peptidomimetics and targeted protein degradation continue to evolve, the strategic incorporation of building blocks like Boc-Hyp-OH will undoubtedly play a crucial role in the design of next-generation therapies.

References

- 1. Boc-Hyp-OH | 13726-69-7 [chemicalbook.com]

- 2. Boc-Hyp-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group, its underlying chemical principles, detailed experimental protocols for its use in SPPS, and a critical analysis of potential side reactions and mitigation strategies.

The Fundamental Role of the Boc Protecting Group

The primary function of the Boc protecting group is to mask the nucleophilic α-amino group of an amino acid, thereby preventing its unwanted participation in side reactions during peptide bond formation. This allows for the specific and controlled activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the free N-terminus of the growing peptide chain. The Boc group is favored for its stability under a range of coupling conditions and its facile removal under specific acidic conditions, a key feature of the Boc/Bzl (benzyl) protection strategy in SPPS.

Chemical Principles: Protection and Deprotection

The introduction and removal of the Boc group are governed by well-understood reaction mechanisms.

Boc Protection of Amino Acids

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram 1: Boc Protection Mechanism.

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Diagram 2: Boc Deprotection Mechanism.

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Workflow

Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support.

Diagram 3: Boc-SPPS Workflow.

Data Presentation: Quantitative Analysis

While comprehensive, directly comparable quantitative data across all aspects of Boc-SPPS is often study-specific, the following tables summarize available data on yields and efficiencies.

Table 1: Yields of N-Boc Protection of Amino Esters [1]

| Amino Acid Ester | Yield (%) |

| Glycine Methyl Ester | 92-96 |

| Alanine Methyl Ester | 92-96 |

| Valine Methyl Ester | 92-96 |

| Leucine Methyl Ester | 92-96 |

| Phenylalanine Methyl Ester | 92-96 |

| Reaction conditions: (Boc)₂O, water/acetone, room temperature. |

Table 2: Comparison of TFA Deprotection Conditions on Peptide Purity [2]

| Deprotection Condition | Duration | Average Peptide Purity |

| 55% TFA in DCM | 30 min | 9% higher on average |

| 100% TFA | 5 min | Baseline |

| Based on the synthesis of 40 different peptides. |

Table 3: Coupling Efficiencies in Boc-SPPS for Difficult Sequences

| Difficult Coupling | Observation | Mitigation Strategy |

| His, Thr, Arg, Val, Ile, Gln (as incoming AA) | Prone to incomplete coupling[3] | Double coupling, use of optimized coupling reagents (e.g., HBTU, HATU) |

| Gln, Leu, Ala, Arg, Ile (as N-terminal residue) | Slower coupling kinetics[3] | In situ neutralization protocols, extended coupling times |

| Aggregating sequences | Drastic drop in coupling efficiency | Use of chaotropic salts, high-boiling solvents (e.g., NMP), or in situ neutralization |

Experimental Protocols

Protocol for N-Boc Protection of a Primary Amine[4][5]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Solvent (e.g., THF, DCM, or water/acetone)

-

Base (optional, e.g., triethylamine (TEA), sodium bicarbonate)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask. If using a base, add it to the solution.

-

Add (Boc)₂O to the stirred solution. The addition can typically be done in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

-

Purify by column chromatography if necessary.

Protocol for TFA-Mediated Boc Deprotection on Resin[6]

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTE) for Cys, Met, Trp containing peptides)

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Prepare the deprotection cocktail. A common cocktail is 50% TFA in DCM. If required, add appropriate scavengers (e.g., 0.5% DTE).

-

Drain the DCM from the resin and add the deprotection cocktail.

-

Agitate the resin for 5 minutes (pre-wash).

-

Drain the cocktail and add a fresh portion of the deprotection cocktail.

-

Agitate for an additional 20-25 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (IPA) (2 times).

Protocol for In Situ Neutralization in Boc-SPPS[7][8][9]

Materials:

-

TFA-salt of the peptide-resin

-

Boc-amino acid to be coupled

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Following TFA deprotection and washing, swell the peptide-resin in DMF.

-

In a separate vessel, dissolve the Boc-amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

-

Immediately add DIEA to the reaction mixture to initiate both neutralization and coupling simultaneously.

-

Agitate the reaction mixture for the required coupling time (typically 10-60 minutes).

-

Monitor the completion of the reaction using the ninhydrin test.

-

Wash the resin thoroughly with DMF and DCM.

Protocol for HF Cleavage of Peptides from Merrifield Resin[10][11][12]

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This protocol should only be performed by trained personnel in a properly equipped laboratory.

Materials:

-

Dried peptide-resin

-

Scavenger cocktail (e.g., anisole, p-cresol, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF)

-

HF cleavage apparatus

Procedure:

-

Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger cocktail.

-

Cool the reaction vessel in a dry ice/acetone bath to -78°C.

-

Condense a calculated volume of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

Once all HF is removed, the peptide is precipitated with cold diethyl ether.

-

The crude peptide is then collected by filtration or centrifugation and washed with cold ether to remove scavengers.

-

The peptide is then dried under vacuum.

Side Reactions and Mitigation

Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.

-

t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Tryptophan, Methionine, and Cysteine. This is effectively mitigated by the addition of scavengers to the deprotection cocktail.

-

Aspartimide Formation: The side-chain carboxyl group of aspartic acid can undergo intramolecular cyclization to form a stable aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides. Using in situ neutralization protocols can reduce the risk of this side reaction.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to chain termination. This is more prevalent with Proline or Glycine at the C-terminus. In situ neutralization can help to suppress this side reaction.

-

Incomplete Deprotection/Coupling: Incomplete removal of the Boc group or incomplete coupling reactions lead to the formation of deletion sequences. Careful monitoring of each step using tests like the ninhydrin test is crucial. For "difficult" or aggregating sequences, optimized protocols such as in situ neutralization are highly recommended.

Conclusion

The Boc protecting group, a foundational tool in peptide synthesis, continues to be a robust and reliable choice, particularly for the synthesis of long or challenging peptide sequences. A thorough understanding of its chemistry, coupled with optimized protocols and an awareness of potential side reactions, enables researchers to harness the full potential of Boc-based solid-phase peptide synthesis. While the Fmoc strategy has gained widespread adoption due to its milder deprotection conditions, Boc chemistry, especially with the advent of efficient in situ neutralization protocols, remains an indispensable methodology in the arsenal of the peptide chemist. The careful selection of protecting groups, coupling reagents, and cleavage strategies, informed by the principles outlined in this guide, is critical for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Crucial Role of Boc-Hyp-OH in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[3] A critical component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ligase. The synthesis of high-affinity VHL ligands frequently relies on a key building block: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp-OH.[4][5] This in-depth technical guide explores the central role of Boc-Hyp-OH in the development of VHL-recruiting PROTACs, providing detailed experimental protocols, quantitative data, and visualizations of the underlying biological pathways.

Boc-Hyp-OH: A Cornerstone for VHL Ligand Synthesis

Boc-Hyp-OH is an N-protected derivative of hydroxyproline, a non-standard amino acid. Its rigid pyrrolidine ring and the stereochemistry of its hydroxyl and carboxyl groups are crucial for its high-affinity binding to the VHL E3 ligase.[4] The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise chemical synthesis, making it an ideal starting material for the construction of complex VHL ligands like VH032.[6] The synthesis of these ligands is a foundational step in the assembly of VHL-based PROTACs.[7][8]

Quantitative Data on VHL-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity (Kd) of the VHL ligand to the VHL protein is also a critical parameter. The following tables summarize key quantitative data for representative VHL-based PROTACs, many of which incorporate a hydroxyproline moiety derived from Boc-Hyp-OH.

Table 1: Degradation Efficiency of VHL-Based PROTACs Targeting BRD4

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| MZ1 | BRD4 | H661, H838 | 8, 23 | >95% | [9] |

| ARV-771 | BRD2/3/4 | CRPC | < 1, < 5 | Not Reported | [9] |

| Compound 139 | BRD4 | PC3, EOL-1 | 3.3, 0.87 | 97, 96 | [5][10] |

| Compound 141 | BRD4 | PC3, EOL-1 | 2.58, 216 | 94, 67 | [5] |

Table 2: Degradation Efficiency of VHL-Based PROTACs Targeting RIPK2

| PROTAC | Target Protein | Cell Line | pDC50 | Citation(s) |

| Compound 1 | RIPK2 | THP-1 | 8.7 ± 0.1 | [11] |

| Compound 2 (IAP-based) | RIPK2 | THP-1 | 9.4 ± 0.1 | [11] |

| Compound 3 (CRBN-based) | RIPK2 | THP-1 | 7.8 ± 0.1 | [11] |

Table 3: Binding Affinities of VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL (nM) | Method | Citation(s) |

| VH032 | 185 | ITC | [4][5] |

| VH101 | 44 | FP | [5] |

| MZ1 | 6.3 (Ki) | TR-FRET | [12] |

| Compound 134a | 29 | SPR | [5][10] |

Experimental Protocols

Synthesis of a VHL-based PROTAC (General Workflow)

The synthesis of a VHL-based PROTAC typically involves the separate synthesis of the VHL ligand and the target protein ligand, followed by their conjugation via a linker. Boc-Hyp-OH is a crucial starting material for the VHL ligand.

Step 1: Synthesis of the VHL Ligand (e.g., VH032 derivative) A common strategy involves the amidation of Boc-Hyp-OH with a suitable amine, followed by further modifications to introduce the necessary functionalities for linker attachment.[7][8] A detailed, multi-step synthesis is required, often involving protection and deprotection steps. For instance, the synthesis of VH032 amine, a key intermediate, can be achieved in a multi-gram scale without column chromatography.[13]

Step 2: Synthesis of the Target Protein Ligand with a Linker Attachment Point The ligand for the protein of interest is synthesized or modified to include a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) for linker conjugation.

Step 3: Linker Synthesis and Conjugation A linker of appropriate length and composition is synthesized. The VHL ligand and the target protein ligand are then sequentially coupled to the linker using standard amide bond formation reactions (e.g., using HATU or T3P as a coupling agent) or click chemistry.[14]

Step 4: Deprotection and Purification Any remaining protecting groups are removed, and the final PROTAC is purified, typically by preparative HPLC.

Western Blotting for Determination of DC50 and Dmax

Western blotting is a standard method to quantify the degradation of a target protein.[15]

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[15]

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

5. Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][15]

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

ITC is a powerful technique to directly measure the binding affinity between the VHL ligand and the VHL protein.[16]

1. Sample Preparation:

-

Prepare the VHL protein and the VHL ligand in an identical, degassed buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[17][18]

-

Accurately determine the concentrations of both the protein and the ligand. Typically, the protein concentration in the cell is 5-50 µM, and the ligand concentration in the syringe is 10-20 times higher.[17][19]

2. ITC Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[20]

3. Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16][19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC-mediated protein degradation is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Simplified BRD4 signaling pathway and its disruption by PROTACs.